Adenosine Deaminase (ADA) Inhibition: 6-(Hydroxymethyl)purine Displays 7‑Fold Higher Affinity than Purine Riboside
6-(Hydroxymethyl)purine inhibits calf intestinal adenosine deaminase (ADA) with a Ki of 700 nM [1]. In comparison, the commonly studied purine riboside exhibits a Ki of 5,000 nM (5 µM) against the same enzyme [2], representing a 7‑fold weaker inhibition.
| Evidence Dimension | Adenosine Deaminase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 700 nM |
| Comparator Or Baseline | Purine riboside: Ki = 5,000 nM |
| Quantified Difference | ~7‑fold lower Ki (higher potency) for 6-(hydroxymethyl)purine |
| Conditions | Calf intestinal ADA; in vitro enzymatic assay |
Why This Matters
Higher ADA inhibitory potency makes 6-(hydroxymethyl)purine a more effective tool compound for studies of purine salvage pathways and adenosine signaling, reducing the amount of compound required per experiment.
- [1] BindingDB. BDBM50421706: 6-(Hydroxymethyl)Purine. Ki = 700 nM for calf intestinal adenosine deaminase. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421706 View Source
- [2] Singh LS, Sharma R. Purification and characterization of intestinal adenosine deaminase from mice. Mol Cell Biochem. 2000;204(1-2):127-134. doi:10.1023/a:1007087905192 View Source
